

# molecular weight and formula of tert-Butyl (4-oxo-4-phenylbutyl)carbamate

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## Compound of Interest

Compound Name: *tert-Butyl (4-oxo-4-phenylbutyl)carbamate*

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## An In-depth Technical Guide to tert-Butyl (4-oxo-4-phenylbutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**, a versatile building block in organic synthesis with significant applications in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.

### Core Molecular Information

Molecular Formula:  $C_{15}H_{21}NO_3$  [1]

Molecular Weight: 263.33 g/mol [1]

**tert-Butyl (4-oxo-4-phenylbutyl)carbamate**, also known as 4-(Boc-amino)-1-phenyl-1-butanone, possesses a key structural feature: a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom within a linear four-carbon chain, which terminates in a phenyl ketone. This bifunctional nature makes it a valuable intermediate for the synthesis of a variety of more complex molecules.

## Physicochemical Properties

Property	Value	Reference
Molecular Weight	263.33 g/mol	[1]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> NO <sub>3</sub>	[1]
IUPAC Name	tert-butyl N-(4-oxo-4-phenylbutyl)carbamate	[1]
CAS Number	116437-41-3	
Physical Form	Solid	[2]
Storage Temperature	2-8°C, sealed in a dry environment	[2]
Purity (typical)	≥97%	[2]

## Synthesis of tert-Butyl (4-oxo-4-phenylbutyl)carbamate

The synthesis of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** can be achieved through a variety of established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of benzene with a suitably protected amino acid derivative.

### Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**.

Materials:

- 4-(tert-butoxycarbonylamino)butanoic acid
- Thionyl chloride or oxalyl chloride
- Benzene
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

#### Procedure:

- **Acyl Chloride Formation:** 4-(tert-butoxycarbonylamino)butanoic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored until the starting material is consumed. The excess reagent and solvent are then removed under reduced pressure.
- **Friedel-Crafts Acylation:** The freshly prepared acyl chloride is dissolved in anhydrous benzene, which serves as both the solvent and the reactant. The solution is cooled in an ice bath, and anhydrous aluminum chloride ( $\text{AlCl}_3$ ) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up:** The reaction is quenched by carefully pouring the mixture over crushed ice and water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**.

## Key Applications in Organic Synthesis and Drug Discovery

The primary utility of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** lies in its role as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

## Enantioselective Synthesis of 2-Substituted Arylpyrrolidines

A significant application of this compound is in the enantioselective synthesis of 2-substituted arylpyrrolidines.[3] These structures are considered "privileged" in medicinal chemistry due to their frequent appearance in pharmaceuticals.

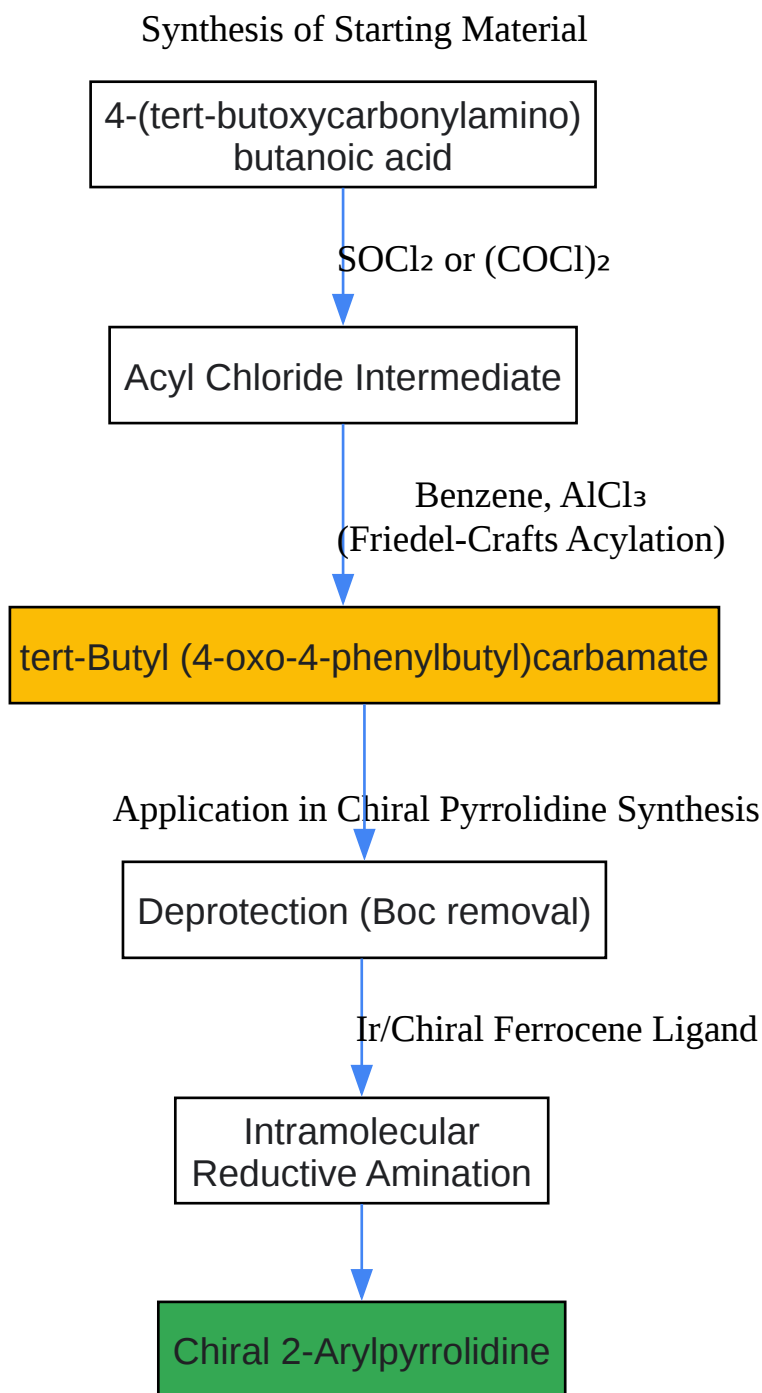
The process involves a one-pot catalytic reaction where the **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** undergoes deprotection of the Boc group, followed by an intramolecular reductive amination. This transformation is catalyzed by an iridium complex with a chiral ferrocene ligand, leading to the formation of chiral pyrrolidines in high yields and with excellent enantiomeric excess.

Product	Yield	Enantiomeric Excess (ee)
Chiral 2-substituted arylpyrrolidines	up to 98%	up to 92%

This methodology provides an efficient route to valuable chiral building blocks for drug discovery.

## Experimental Workflow and Logical Relationships

The synthesis and application of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** can be visualized as a multi-step process, starting from readily available materials and leading to high-value chiral products.



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Caption: Synthetic pathway and application of **tert-Butyl (4-oxo-4-phenylbutyl)carbamate**.

## Signaling Pathways

Currently, there is limited direct evidence in the public domain linking **tert-Butyl (4-oxo-4-phenylbutyl)carbamate** or its immediate derivatives to specific biological signaling pathways. Its primary role, as documented, is a versatile building block for creating libraries of compounds that can then be screened for biological activity against various targets. The resulting chiral pyrrolidines are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, but specific pathway modulation would be dependent on the final, more complex molecular structure.

## Conclusion

**tert-Butyl (4-oxo-4-phenylbutyl)carbamate** is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via established methods like the Friedel-Crafts acylation is straightforward, and its application in the enantioselective synthesis of chiral pyrrolidines highlights its importance in the development of new therapeutic agents. Further research into the biological activities of its derivatives is likely to uncover novel interactions with key signaling pathways, expanding its utility in drug discovery and development.

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## References

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